1-{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone 1-{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459252
InChI: InChI=1S/C18H25ClN2O/c19-12-18(22)20-10-8-16(9-11-20)14-21(17-6-7-17)13-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2
SMILES: C1CC1N(CC2CCN(CC2)C(=O)CCl)CC3=CC=CC=C3
Molecular Formula: C18H25ClN2O
Molecular Weight: 320.9 g/mol

1-{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone

CAS No.:

Cat. No.: VC13459252

Molecular Formula: C18H25ClN2O

Molecular Weight: 320.9 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone -

Specification

Molecular Formula C18H25ClN2O
Molecular Weight 320.9 g/mol
IUPAC Name 1-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-2-chloroethanone
Standard InChI InChI=1S/C18H25ClN2O/c19-12-18(22)20-10-8-16(9-11-20)14-21(17-6-7-17)13-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2
Standard InChI Key VESXTERQZHEWRT-UHFFFAOYSA-N
SMILES C1CC1N(CC2CCN(CC2)C(=O)CCl)CC3=CC=CC=C3
Canonical SMILES C1CC1N(CC2CCN(CC2)C(=O)CCl)CC3=CC=CC=C3

Introduction

Chemical Identification and Structural Features

The compound’s IUPAC name, 1-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-2-chloroethanone, reflects its intricate architecture . Key structural components include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that serves as the structural backbone.

  • Benzyl-cyclopropyl-amino-methyl substituent: A branched side chain featuring a benzyl group (aromatic ring), a cyclopropane ring (three-membered cycloalkane), and a methylene bridge connecting the amino group to the piperidine core.

  • Chloro-ethanone group: A ketone functional group with a chlorine atom at the α-position, enhancing electrophilicity and reactivity .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₈H₂₅ClN₂O
Molecular weight320.8569 g/mol
SMILES notationClCC(=O)N1CCC(CC1)CN(C1CC1)Cc1ccccc1
Boiling pointNot empirically determined
Melting pointNot empirically determined
Lipophilicity (LogP)Predicted ~3.2 (moderate lipophilicity)

The cyclopropane ring introduces steric strain, which may influence conformational flexibility and interactions with biological targets . The chloro-ethanone group is a reactive handle for further chemical modifications, such as nucleophilic substitutions or reductions .

ParameterOptimal ConditionRationale
SolventDichloromethane or THFPolar aprotic solvents enhance reactivity
Temperature0–5°C (ice bath)Minimizes side reactions
Stoichiometry1.2 eq. chloroacetyl chlorideEnsures complete acylation
WorkupAqueous NaHCO₃ washRemoves excess acid and byproducts

Yield optimization remains challenging due to steric hindrance from the cyclopropane ring, necessitating precise stoichiometric control .

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its functional groups:

  • Chloro-ethanone: Undergoes nucleophilic substitution (e.g., with amines or thiols) or reduction to ethanol derivatives .

  • Piperidine nitrogen: Participates in acid-base reactions, forming salts with carboxylic acids or sulfonic acids .

  • Benzyl-cyclopropyl-amino group: The cyclopropane ring may engage in ring-opening reactions under strong acidic or oxidative conditions, while the benzyl group facilitates π-π interactions in biological systems .

Stability Considerations

  • Thermal stability: Preliminary data on analogous compounds suggest decomposition above 150°C .

  • Photodegradation: The chloro-ethanone group is susceptible to UV-induced cleavage, necessitating storage in amber containers.

ParameterPredictionBasis
Oral bioavailability~40% (moderate)Moderate LogP and molecular weight
Plasma protein binding~85%Aromatic benzyl group
Metabolic clearanceHepatic (CYP3A4-mediated oxidation)Piperidine N-dealkylation

Applications in Drug Discovery and Development

Lead Optimization

The compound serves as a versatile scaffold for generating analogs with improved target affinity or pharmacokinetic properties. Example modifications include:

  • Chloro replacement: Substituting chlorine with fluorine to enhance metabolic stability .

  • Cyclopropane ring expansion: Replacing cyclopropane with cyclohexane to reduce steric strain .

Targeted Therapeutics

  • Oncology: CXCR4 antagonism could inhibit cancer metastasis by blocking CXCL12-mediated cell migration .

  • Neurodegenerative diseases: M4 receptor modulation may alleviate symptoms of Alzheimer’s or Parkinson’s disease .

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